molecular formula C11H9NS B2479630 N-[(E)-2-thienylmethylidene]aniline CAS No. 1191913-61-7

N-[(E)-2-thienylmethylidene]aniline

Cat. No.: B2479630
CAS No.: 1191913-61-7
M. Wt: 187.26
InChI Key: NLHBEOFSSBIRFO-FMIVXFBMSA-N
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Description

N-[(E)-2-thienylmethylidene]aniline is an organic compound with the molecular formula C11H9NS. It is a Schiff base derived from the condensation of aniline and 2-thiophenecarboxaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(E)-2-thienylmethylidene]aniline can be synthesized through a condensation reaction between aniline and 2-thiophenecarboxaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2-thiophenecarboxaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

C6H5NH2+C4H3SCHOC6H5N=CHC4H3S+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_3\text{SCHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC}_4\text{H}_3\text{S} + \text{H}_2\text{O} C6​H5​NH2​+C4​H3​SCHO→C6​H5​N=CHC4​H3​S+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-thienylmethylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[(E)-2-thienylmethylidene]aniline and its derivatives have been investigated for their antimicrobial properties. Research indicates that thiophene-containing compounds exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that similar thienyl Schiff bases can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been explored for its anticancer potential. Several derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. One study highlighted the effectiveness of thienyl Schiff bases in inducing apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Materials Science

Sensor Applications
this compound has been utilized in the development of chemosensors due to its ability to form stable complexes with metal ions. The compound's electronic properties make it suitable for detecting metal ions in environmental samples. Research has shown that thiophene derivatives can serve as effective chemosensors for heavy metals like lead and mercury, indicating their utility in environmental monitoring .

Polymeric Materials
The incorporation of this compound into polymer matrices has been studied to enhance the electrical conductivity and thermal stability of the resulting materials. By modifying polymers with this compound, researchers have created materials with improved mechanical properties and increased resistance to thermal degradation .

Organic Synthesis

Precursor for Heterocyclic Compounds
this compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in numerous organic transformations, leading to the formation of complex molecular architectures. For example, it can be used to synthesize thieno[2,3-b]pyridine derivatives, which possess diverse pharmacological activities .

Table 1: Antimicrobial Activity of Thienyl Schiff Bases

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-[(E)-5-nitrothiophen-2-ylmethylidene]anilineEscherichia coli16 µg/mL
N-[(E)-3-thienylmethylidene]anilineSalmonella typhimurium64 µg/mL

Table 2: Synthesis Pathways Utilizing this compound

Reaction TypeProductConditions
CondensationThieno[2,3-b]pyridineEthanolic sodium ethoxide at reflux
ComplexationMetal-Thiophene ComplexAqueous solution at room temperature
PolymerizationConductive PolymerHigh-temperature reaction

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
  • Synthesis of Anticancer Agents : Another research effort focused on synthesizing novel thieno[2,3-b]pyridine derivatives from this compound, which showed promising results in inhibiting cancer cell proliferation in vitro .
  • Development of Chemosensors : A recent investigation into the use of this compound as a chemosensor revealed its effectiveness in detecting trace levels of heavy metals in aqueous solutions, demonstrating its applicability in environmental chemistry .

Mechanism of Action

The mechanism of action of N-[(E)-2-thienylmethylidene]aniline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes. The Schiff base structure allows for resonance stabilization, enhancing its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

N-[(E)-2-thienylmethylidene]aniline can be compared with other Schiff bases and aniline derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Biological Activity

N-[(E)-2-thienylmethylidene]aniline, a Schiff base compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features an imine functional group, characterized by the presence of a carbon-nitrogen double bond. This structural motif is crucial for its biological activity, as it facilitates interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Schiff bases, including this compound. The imine group is often linked to enhanced antibacterial and antifungal activities.

Case Studies and Findings

  • Antibacterial Activity :
    • A study reported that Schiff bases derived from thienyl and aniline exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
    • Another investigation highlighted that derivatives of this compound showed enhanced efficacy against multidrug-resistant bacterial strains, suggesting potential applications in treating resistant infections .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties, particularly against species such as Candida albicans. Results indicated moderate to strong antifungal activity, supporting its potential use in antifungal therapies .
  • Mechanism of Action :
    • The mechanism underlying the antimicrobial effects of this compound may involve DNA binding and disruption of microbial cell membranes. Studies utilizing agarose gel electrophoresis have shown that the compound can bind to calf thymus DNA, potentially inhibiting microbial replication .

Anticancer Activity

Recent research has extended the investigation of this compound to its anticancer properties.

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The observed cytotoxicity is attributed to apoptosis induction, which is mediated by the activation of caspases .
  • Metal Complexes :
    • The biological activity of this compound can be further enhanced by forming metal complexes. For example, Co(II) and Ni(II) complexes derived from this Schiff base have shown improved anticancer activity compared to the free ligand .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition (MIC comparable to ciprofloxacin)
AntifungalCandida albicansModerate to strong activity
AnticancerBreast and prostate cancer cellsInduction of apoptosis
Metal ComplexesCancer cellsEnhanced cytotoxicity

Properties

IUPAC Name

N-phenyl-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBEOFSSBIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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